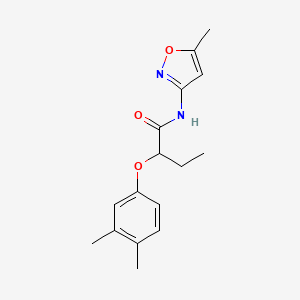![molecular formula C17H27NO B4846097 1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4846097.png)
1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine
Vue d'ensemble
Description
1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine, also known as DMPP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been widely used in scientific research for its unique biochemical and physiological effects.
Mécanisme D'action
1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine acts as an agonist of nAChRs by binding to the receptor and inducing a conformational change that results in the opening of the ion channel. This leads to the influx of cations, such as calcium and sodium, into the cell, which triggers downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine has been shown to modulate a wide range of physiological processes, including neurotransmitter release, synaptic plasticity, neuronal excitability, and gene expression. It has also been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine is a useful tool for investigating the function and regulation of nAChRs in vitro and in vivo. Its selective activation of the α4β2 subtype allows for the study of this specific receptor subtype without affecting other receptor subtypes. However, 1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of 1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine in scientific research. One area of interest is the development of new drugs that target nAChRs for the treatment of neurological and psychiatric disorders. 1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine can be used as a starting point for the synthesis of novel compounds with improved pharmacological properties. Another area of interest is the investigation of the role of nAChRs in the immune system and their potential as targets for immunomodulatory therapies. Finally, the development of new methods for the delivery of 1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine and other nAChR agonists could expand their use in experimental settings.
Applications De Recherche Scientifique
1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine has been extensively used in scientific research as a tool to investigate the function and regulation of nicotinic acetylcholine receptors (nAChRs) in the nervous system. It has been shown to selectively activate the α4β2 subtype of nAChRs, which are widely expressed in the brain and play a crucial role in cognitive function, addiction, and pain perception.
Propriétés
IUPAC Name |
1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-15-8-9-17(16(2)14-15)19-13-7-3-4-10-18-11-5-6-12-18/h8-9,14H,3-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDCMAVTFMUAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,4-Dimethylphenoxy)pentyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4846014.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4846018.png)
![5-[(cyclopentylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4846020.png)

![ethyl 1-ethyl-6-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4846035.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-4-methoxybenzamide](/img/structure/B4846038.png)


![methyl 2-[(3-{3-[(3-chlorobenzyl)oxy]phenyl}-2-cyanoacryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4846064.png)
![N-(3-acetylphenyl)-N'-[1-(1,3-benzodioxol-5-yl)ethyl]urea](/img/structure/B4846066.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4846078.png)
![N-(2-isopropyl-6-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4846091.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide](/img/structure/B4846101.png)
![2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide](/img/structure/B4846110.png)